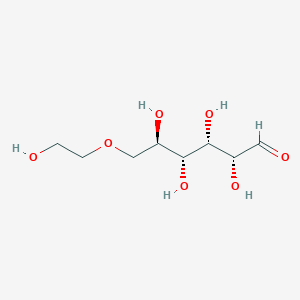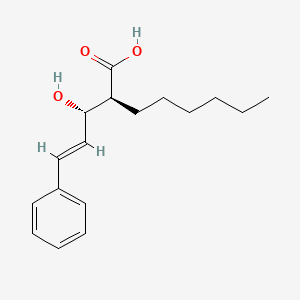
2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C16H17NO5S and a molecular weight of 335.37 g/mol . It is used as a reagent in the preparation of various chemical substances, including pharmaceuticals such as ropinirole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate typically involves the reaction of 2-methyl-3-nitrophenethyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative.
Reduction Reactions: The major product is 2-methyl-3-aminophenethyl 4-methylbenzenesulfonate.
Applications De Recherche Scientifique
Chemistry: 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate is used as a building block in organic synthesis.
Biology and Medicine: In the pharmaceutical industry, this compound is used in the synthesis of drugs such as ropinirole, which is used to treat Parkinson’s disease and restless legs syndrome.
Industry: The compound is also used in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate involves its role as a reagent in chemical reactions. It acts as a source of the 2-methyl-3-nitrophenethyl group, which can be transferred to other molecules through substitution or reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
- 2-Methyl-3-nitrophenyl Ethyl p-Toluene Sulphonate
- 2-Methyl-3-nitrophenyl Ethyl Sulfonate
Comparison: 2-Methyl-3-nitrophenethyl 4-methylbenzenesulfonate is unique due to its specific structure, which includes both a nitro group and a sulfonate group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis. Similar compounds may lack one of these functional groups, limiting their reactivity and applications.
Propriétés
Formule moléculaire |
C16H17NO5S |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-(2-methyl-3-nitrophenyl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H17NO5S/c1-12-6-8-15(9-7-12)23(20,21)22-11-10-14-4-3-5-16(13(14)2)17(18)19/h3-9H,10-11H2,1-2H3 |
Clé InChI |
IBYANROAZAKRDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=C(C(=CC=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B11828297.png)
![Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester](/img/structure/B11828302.png)
![1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine](/img/structure/B11828333.png)

![4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]-](/img/structure/B11828339.png)

![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]thieno[3,4-b]pyridine](/img/structure/B11828348.png)

![(1E,3R)-1-Iodo-3-(tert-butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butene](/img/structure/B11828354.png)
![(2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11828357.png)




